molecular formula C16H25N3O2S B2545072 3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine CAS No. 866149-72-6

3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine

Cat. No.: B2545072
CAS No.: 866149-72-6
M. Wt: 323.46
InChI Key: KRMMCKZHBXILNU-UHFFFAOYSA-N
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Description

This compound is a pyrrole-derived sulfonamide featuring a dimethylpropanamine side chain. Its structure includes a 1H-pyrrole core substituted with methylsulfonyl, dimethyl, and pyrrolyl groups, coupled with an N,N-dimethyl-1-propanamine moiety.

Properties

IUPAC Name

3-(2,3-dimethyl-4-methylsulfonyl-5-pyrrol-1-ylpyrrol-1-yl)-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-13-14(2)19(12-8-9-17(3)4)16(15(13)22(5,20)21)18-10-6-7-11-18/h6-7,10-11H,8-9,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMMCKZHBXILNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C)N2C=CC=C2)CCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine, with the CAS number 866149-72-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C16H25N3O2S
  • Molecular Weight : 323.45 g/mol
  • Structure : The compound features a pyrrole ring substituted with methylsulfonyl and dimethylamino groups, contributing to its unique biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as H+,K+-ATPase, which plays a critical role in gastric acid secretion. This inhibition can lead to reduced acid production in the stomach, making it a potential candidate for treating acid-related disorders .
  • Antifungal Properties : Related pyrrole derivatives have demonstrated antifungal activity. For instance, compounds with similar structures have been effective against Aspergillus fumigatus, enhancing survival rates in infected models .
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways, particularly those involving the MAPK pathway. Inhibition of this pathway has therapeutic implications for various cancers .

Anticancer Potential

Recent studies have indicated that the compound exhibits significant anticancer properties by modulating key signaling pathways involved in tumor growth and proliferation. For example:

  • Study Findings : In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
A54915Cell cycle arrest

Antifungal Activity

The antifungal efficacy of similar pyrrole derivatives has been documented extensively. In one study:

  • Efficacy Against Aspergillus fumigatus :
    • Dosage: 200 mg/kg body weight
    • Survival Rate Increase: 60%
    • Mechanism: Reduction of fungal load in organ tissues through direct antifungal activity .

Case Studies

  • Gastric Acid Secretion Inhibition :
    • A comparative study highlighted that compounds structurally related to our target compound showed prolonged effects on gastric acid secretion compared to traditional proton pump inhibitors (PPIs). This suggests a potential for longer-lasting therapeutic effects in managing gastric conditions .
  • Toxicological Assessments :
    • Safety profiles were evaluated through animal studies, revealing that doses up to certain thresholds did not exhibit significant toxicity, indicating a favorable safety margin for further development .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds related to pyrrole derivatives exhibit notable antimicrobial properties. For instance, studies have synthesized various pyrrole-based compounds and evaluated their effectiveness against bacterial and fungal strains. The synthesis of derivatives similar to 3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine has shown promising results in inhibiting the growth of pathogens .

2. Anti-inflammatory Potential
The compound's structural features suggest potential anti-inflammatory applications. Pyrrole derivatives have been explored for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. Molecular docking studies have indicated that such compounds could serve as dual inhibitors, offering a novel approach to managing inflammation .

3. Neuropharmacological Research
Pyrrole-containing compounds are also being investigated for their neuropharmacological effects. The presence of the pyrrole moiety has been associated with various central nervous system activities, making it a candidate for further exploration in treating neurological disorders. Research into related compounds has highlighted their potential as anxiolytics or antidepressants .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity Evaluate the antimicrobial efficacy of pyrrole derivativesCompounds exhibited significant inhibition zones against bacterial pathogens, indicating strong antimicrobial properties .
Anti-inflammatory Research Investigate dual inhibition of COX and LOX enzymesDerivatives showed promising results in reducing inflammation markers in vitro, suggesting potential therapeutic applications .
Neuropharmacological Assessment Explore CNS activities of pyrrole derivativesSome compounds demonstrated anxiolytic effects in animal models, warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The target compound’s pyrrole core distinguishes it from analogs with pyrazole, pyrimidine, or indole scaffolds. For example:

  • N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine () shares the methylsulfonyl and dimethylpropanamine groups but replaces the pyrrole with a pyrrolo[2,3-d]pyrimidine-indole hybrid. This modification likely alters electronic properties and binding affinities due to increased π-system conjugation .
  • N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide () employs a nitro-pyrrolopyridine core, which introduces redox-sensitive functionality absent in the target compound .

Sulfonamide and Alkylamine Side Chains

  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides () features a bulkier sulfonamide group (trimethylbenzenesulfonyl) compared to the target’s methylsulfonyl. This difference may reduce membrane permeability but enhance target selectivity .
  • N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide () includes a shorter dimethylaminoethyl side chain, which could decrease steric hindrance compared to the target’s dimethylpropanamine .

Functional Group Impact on Physicochemical Properties

Compound Molecular Weight Key Functional Groups Potential Impact
Target Compound ~397 g/mol* Methylsulfonyl, pyrrolyl, dimethylpropanamine Enhanced solubility, moderate lipophilicity
N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine 397.49 g/mol Methylsulfonyl, indole-pyrrolopyrimidine Increased π-stacking, higher rigidity
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Not provided Nitro, cyclopropanesulfonamide Redox activity, conformational constraint

*Estimated based on structural similarity to .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization of the pyrrole core, as seen in and , where sulfonylation and amine coupling are critical steps .
  • Knowledge Gaps: The absence of crystallographic or pharmacological data in the provided evidence limits mechanistic insights. Further studies using tools like SHELXL () for structural refinement or bioassays are needed .

Q & A

Q. Table 1: Key Reaction Parameters

StepConditionsEvidence Source
CyclizationXylene, reflux, 25–30 hr
SulfonylationMethylsulfonyl chloride, pH 7–8
PurificationRecrystallization (MeOH)

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searching to predict intermediates and transition states. The ICReDD framework combines computational modeling and experimental data to:

  • Identify energetically favorable reaction pathways.
  • Narrow down optimal solvent systems (e.g., THF vs. DMF) and temperatures via iterative feedback loops .
  • Validate predictions using kinetic studies (e.g., monitoring reaction progress via HPLC ).

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., methylsulfonyl orientation) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify pyrrole ring substitution patterns and dimethylamino group integration .
  • Melting Point Analysis : Compare experimental values with literature to assess purity (e.g., deviations >2°C indicate impurities) .

Q. Table 2: Analytical Characterization

TechniqueTarget FeatureEvidence Source
X-rayMolecular conformation
1H^1H-NMRIntegration ratios of substituents
Melting PointPurity validation

Advanced: How to resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Systematic Parameter Screening : Use design of experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) affecting yield .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18O^{18}O) to track byproduct formation during sulfonylation .
  • Cross-Validation : Compare HPLC purity profiles with orthogonal methods like mass spectrometry .

Basic: What experimental strategies assess the compound’s solubility and stability?

Methodological Answer:

  • Solubility Screening : Test in solvents (e.g., DMSO, water, ethanol) via turbidimetry or UV-Vis spectroscopy .
  • Stability Studies : Incubate at varying pH (1–13) and temperatures (4–40°C), monitoring degradation via HPLC .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing pyrrolyl with pyrazolyl) and compare bioactivity .
  • Computational Docking : Predict binding affinities to target proteins using molecular dynamics simulations .
  • Statistical Modeling : Apply multivariate regression to correlate electronic parameters (Hammett constants) with activity .

Advanced: What methodologies elucidate the reaction mechanism of sulfonylation in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using D2OD_2O vs. H2OH_2O to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during sulfonylation .
  • Theoretical Calculations : Map potential energy surfaces to identify transition states and intermediates .

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